molecular formula C10H10N2OS B12732824 1-Thiocoumarin, 3-amino-4-(methylamino)- CAS No. 66285-07-2

1-Thiocoumarin, 3-amino-4-(methylamino)-

Cat. No.: B12732824
CAS No.: 66285-07-2
M. Wt: 206.27 g/mol
InChI Key: GBCUABOWZSZDTB-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 3-amino-4-(methylamino)- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thiocoumarin, 3-amino-4-(methylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of thiocoumarin derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Thiocoumarin, 3-amino-4-(methylamino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

1-Thiocoumarin, 3-amino-4-(methylamino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticoagulant properties and potential use in treating blood clot-related disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Thiocoumarin, 3-amino-4-(methylamino)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit specific enzymes involved in the blood clotting process. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Thiocoumarin, 3-amino-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylamino groups enhances its reactivity and potential for diverse applications compared to other thiocoumarin derivatives .

Properties

CAS No.

66285-07-2

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-amino-4-(methylamino)thiochromen-2-one

InChI

InChI=1S/C10H10N2OS/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3

InChI Key

GBCUABOWZSZDTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)SC2=CC=CC=C21)N

Origin of Product

United States

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